molecular formula C8H11NO2 B2973324 2-propyl-1H-pyrrole-3-carboxylic acid CAS No. 1516169-54-2

2-propyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2973324
M. Wt: 153.181
InChI Key: QOKLJOSQNBNSPS-UHFFFAOYSA-N
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Description

2-propyl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C8H11NO2 . It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, with a nitrogen atom .

Scientific Research Applications

Synthesis and Chemistry

  • A general synthesis of 1H-pyrrole-2-carboxylic acid derivatives, including 2-propyl-1H-pyrrole-3-carboxylic acid, involves the reaction between 2H-azirines and enamines. This process yields 2,3- and 3,4-dihydropyrroles, which, upon acid treatment, result in the title compounds (Law et al., 1984).

Chemical Properties and Reactions

  • The decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis in strongly acidic solutions. Protonation of the pyrrole ring at C2 produces a low-energy carbanion leaving group, leading to the formation of pyrrole and protonated carbonic acid (Mundle & Kluger, 2009).

Ligand Applications

  • Pyrrole-2-carboxylic acid is effective as a ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, tolerating a variety of functional groups and yielding moderate to good yields of diaryl amine products (Altman et al., 2008).

Biomedical and Sensor Applications

  • Poly(pyrrole-co-pyrrole propylic acid) films, involving derivatives of pyrrole-2-carboxylic acid, are used in label-free surface plasmon resonance immunosensors. These films are effective for protein immobilization, offering insights into the heteroimmunosensing scheme in surface chemistry and molecular biology (Hu et al., 2008).

Materials Science

  • Carboxylic acid-functionalized polypyrrole-silica microparticles, involving pyrrole-2-carboxylic acid derivatives, show potential for biomedical applications as novel marker particles in immunodiagnostic assays due to their higher optical absorbance compared to commercial alternatives (Maeda et al., 1995).

properties

IUPAC Name

2-propyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-3-7-6(8(10)11)4-5-9-7/h4-5,9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKLJOSQNBNSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-propyl-1H-pyrrole-3-carboxylic acid

CAS RN

1516169-54-2
Record name 2-propyl-1H-pyrrole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
I Bianchi, R Forlani, G Minetto, I Peretto… - Journal of …, 2006 - ACS Publications
An efficient strategy for the solution-phase parallel synthesis of a library of pyrrole-amides is described. Key reactions include functional homologation of β-ketoesters with a set of …
Number of citations: 29 pubs.acs.org

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